
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodine atom, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)amine and a suitable carbamoylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are optimized to achieve the desired yield and purity.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield new products with altered chemical properties.
Hydrolysis: The carbamate group can be hydrolyzed to produce the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to the formation of alcohols or alkanes.
Applications De Recherche Scientifique
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition or modulation of enzyme activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate: A similar compound with a different stereochemistry.
tert-Butyl (1-bromo-3-methylbutan-2-yl)carbamate: A bromine analog with similar chemical properties.
tert-Butyl (1-chloro-3-methylbutan-2-yl)carbamate: A chlorine analog with distinct reactivity.
Uniqueness
(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of an iodine atom, which imparts distinct chemical reactivity and potential biological activity. The compound’s ability to undergo various chemical transformations and its applications in diverse fields make it a valuable tool in scientific research.
Propriétés
Numéro CAS |
161529-21-1 |
|---|---|
Formule moléculaire |
C10H20INO2 |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-iodo-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
XBOPXPWVPIOUTD-MRVPVSSYSA-N |
SMILES isomérique |
CC(C)[C@@H](CI)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


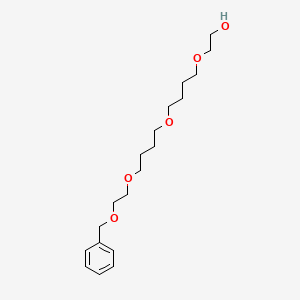

![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)

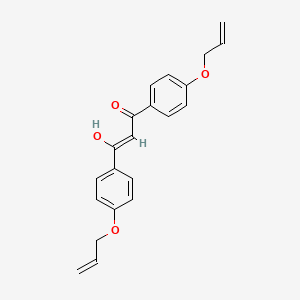
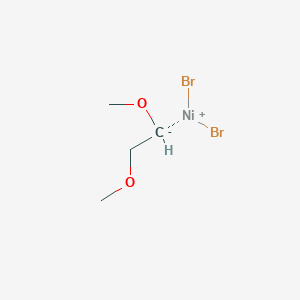
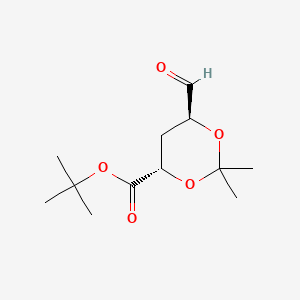
![N-[(3aR,4R)-6-methoxy-3a-(2-methylprop-2-enyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11828055.png)
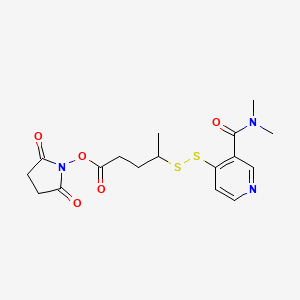

![2-[(3,4-Dihydroxyphenyl)methyl]-6,7-dihydroxy-3(2H)-benzofuranone](/img/structure/B11828071.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11828075.png)

![tert-Butyl 4-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11828080.png)
